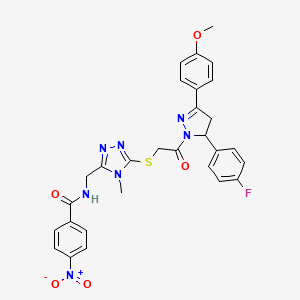![molecular formula C18H27NO3S B2898815 2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one CAS No. 2097860-26-7](/img/structure/B2898815.png)
2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as MDPV and belongs to the class of drugs known as synthetic cathinones. MDPV has been shown to have stimulant properties similar to those of amphetamines and cocaine, making it a subject of interest for researchers studying the effects of these types of drugs on the brain.
Mécanisme D'action
MDPV acts by binding to the dopamine and norepinephrine transporters in the brain, blocking their ability to transport these neurotransmitters back into the neurons. This leads to an accumulation of dopamine and norepinephrine in the synapse, which results in increased stimulation of the neurons. The exact mechanism of action of MDPV is still being studied, but it is believed to involve several different pathways in the brain.
Biochemical and Physiological Effects
MDPV has been shown to have a number of biochemical and physiological effects on the body. Studies have shown that MDPV can increase heart rate, blood pressure, and body temperature. It can also cause hyperactivity, agitation, and anxiety. These effects are similar to those of other stimulants and are thought to be related to the increased levels of dopamine and norepinephrine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has several advantages for use in lab experiments. It is a potent stimulant, making it useful for studying the effects of stimulants on the brain and behavior. It is also relatively stable and can be stored for long periods of time without degradation. However, there are also limitations to the use of MDPV in lab experiments. It is a controlled substance and requires special permits and licenses to handle and use. It can also be difficult to obtain in pure form, and the synthesis process is complex and requires specialized knowledge and equipment.
Orientations Futures
There are several future directions for research on MDPV. One area of interest is the development of new drugs based on the structure of MDPV that may have improved therapeutic properties. Another area of interest is the study of the long-term effects of MDPV on the brain and behavior. This will require long-term studies in animal models and human subjects. Finally, there is a need for better understanding of the mechanism of action of MDPV and its effects on the brain at the molecular level. This will require advanced techniques such as molecular imaging and electrophysiology.
Méthodes De Synthèse
MDPV can be synthesized through a multi-step process involving several chemical reactions. The starting material for the synthesis is piperidine, which is reacted with 3-methylbenzaldehyde to produce 3-methyl-4-phenylpiperidine. This intermediate is then reacted with 2-methylpropanesulfonyl chloride to produce the final product, MDPV. The synthesis of MDPV is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
MDPV has been used in scientific research to study its effects on the brain and behavior. Studies have shown that MDPV acts as a potent stimulant, increasing the levels of dopamine and norepinephrine in the brain. These effects are similar to those of amphetamines and cocaine, which are also known to increase the levels of these neurotransmitters.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-14(2)13-23(21,22)17-8-5-9-19(12-17)18(20)11-16-7-4-6-15(3)10-16/h4,6-7,10,14,17H,5,8-9,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXBYVMIENWCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2898735.png)
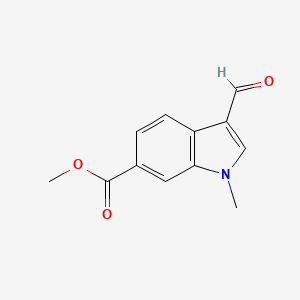
![1-[2-(1,3-Thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2898739.png)
![Benzo[d][1,3]dioxol-5-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2898740.png)
![8-(4-butylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898742.png)
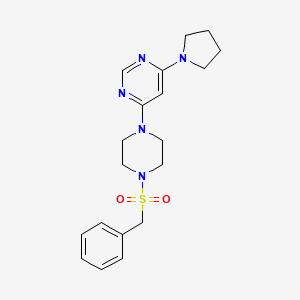
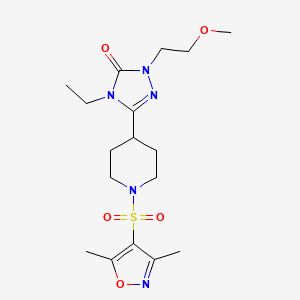
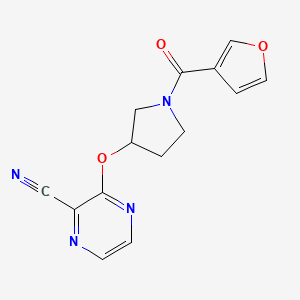

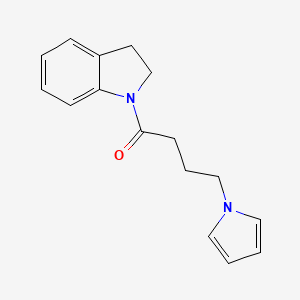
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2898752.png)


